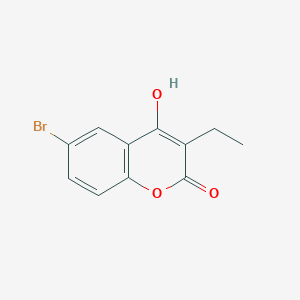
Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. Compounds in this class are often used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the tert-butyl group, and subsequent functionalization with the 3,4-dichlorobenzyl and ethoxymethyl groups. Common reagents might include tert-butyl chloroformate, 3,4-dichlorobenzyl chloride, and ethoxymethyl chloride, with reactions carried out under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for the successful execution of these reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate could be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential effects on various biological pathways and systems.
Medicine
In medicine, compounds of this class are often investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other piperidine derivatives with different substituents. Examples could be:
- Tert-butyl 4-(benzyl)-4-(methoxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate
Propriétés
Formule moléculaire |
C20H29Cl2NO3 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
tert-butyl 4-[(3,4-dichlorophenyl)methyl]-4-(ethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29Cl2NO3/c1-5-25-14-20(13-15-6-7-16(21)17(22)12-15)8-10-23(11-9-20)18(24)26-19(2,3)4/h6-7,12H,5,8-11,13-14H2,1-4H3 |
Clé InChI |
TYUCEMHPSJTOBY-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)

![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)






![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
